molecular formula C21H18F6O2 B3037249 3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione CAS No. 477847-82-8

3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione

Cat. No. B3037249
CAS RN: 477847-82-8
M. Wt: 416.4 g/mol
InChI Key: XDMLTYLOJMGAOS-UHFFFAOYSA-N
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Description

3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione, also known as 3,3-bis(trifluoromethyl)benzylidene-2,4-pentanedione or BTMPD, is a versatile synthetic reagent that has been widely used in organic synthesis. It is a colorless solid compound with a molecular weight of 302.27 g/mol. BTMPD has been used as a catalyst for a variety of reactions, including Diels-Alder reactions, bromination, and the synthesis of heterocyclic compounds. BTMPD is also used as a ligand for transition metal catalysts, allowing for the formation of new complexes with interesting properties. In addition, BTMPD has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of BTMPD is not fully understood. However, it is believed that the reaction of BTMPD with organic compounds occurs via an electrophilic substitution reaction. In this reaction, the electron-rich carbon atom of the BTMPD molecule is attacked by an electron-deficient carbon atom of the organic compound, resulting in the formation of a new carbon-carbon bond. The reaction is believed to proceed via a cyclic transition state, in which the BTMPD molecule is temporarily converted into a cationic species.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTMPD are not well-understood. BTMPD is not known to be toxic or carcinogenic. However, it is known to be an irritant to the skin, eyes, and respiratory system. In addition, BTMPD has been reported to have an antifungal effect.

Advantages and Limitations for Lab Experiments

The advantages of using BTMPD in laboratory experiments are its versatility and ease of use. BTMPD is a relatively inexpensive reagent and is easily synthesized. In addition, BTMPD is a highly reactive reagent, allowing for the synthesis of a variety of compounds in good yields. However, BTMPD is also highly flammable and should be handled with care.

Future Directions

The potential future applications of BTMPD are vast. BTMPD could be used in the synthesis of a variety of pharmaceuticals and agrochemicals, as well as in the synthesis of transition metal complexes. In addition, BTMPD could be used in the synthesis of polymers, allowing for the study of their properties and applications. Finally, BTMPD could be used in the synthesis of a variety of heterocyclic compounds, allowing for the study of their reactivity and properties.

Scientific Research Applications

BTMPD has been used extensively in scientific research, particularly in the synthesis of new compounds and the study of their properties. BTMPD has been used in the synthesis of a variety of heterocyclic compounds, such as 1,3,5-triazines, 1,2,4-triazines, and 1,3-dioxanes. BTMPD has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. In addition, BTMPD has been used in the synthesis of transition metal complexes, allowing for the study of their properties and reactivity. BTMPD has also been used in the synthesis of polymers, allowing for the study of their properties and applications.

properties

IUPAC Name

3,3-bis[[3-(trifluoromethyl)phenyl]methyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F6O2/c1-13(28)19(14(2)29,11-15-5-3-7-17(9-15)20(22,23)24)12-16-6-4-8-18(10-16)21(25,26)27/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMLTYLOJMGAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190370
Record name 3,3-Bis[[3-(trifluoromethyl)phenyl]methyl]-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione

CAS RN

477847-82-8
Record name 3,3-Bis[[3-(trifluoromethyl)phenyl]methyl]-2,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477847-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Bis[[3-(trifluoromethyl)phenyl]methyl]-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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